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In the evolving landscape of cancer therapeutics, oncolytic viruses are emerging as a

promising modality. This guide provides a comparative analysis of RPW-24, identified in recent

clinical studies as RP2, a genetically modified oncolytic herpes simplex virus-1 (HSV-1). This

analysis is intended for researchers, scientists, and drug development professionals, offering a

detailed look at its performance, mechanism of action, and comparative efficacy against

alternative immunotherapies based on available clinical trial data.

Mechanism of Action: A Multi-pronged Anti-Tumor
Attack
RP2 is an enhanced-potency oncolytic virus engineered to selectively replicate in and destroy

tumor cells.[1][2] Its therapeutic effect is multi-faceted, stemming from the expression of three

key transgenes:

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine stimulates the

maturation and recruitment of dendritic cells, which are crucial for initiating an anti-tumor

immune response.[1][2]

Fusogenic Glycoprotein (GALV-GP-R-): This protein promotes the fusion of infected tumor

cells with neighboring uninfected tumor cells, enhancing the spread of the virus within the

tumor microenvironment.[1][3]
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Anti-CTLA-4 Antibody-like Molecule: By expressing a localized anti-CTLA-4 antibody, RP2

aims to block this key immune checkpoint, thereby unleashing a more potent T-cell-mediated

attack on the cancer cells, while potentially limiting the systemic toxicity associated with

intravenous anti-CTLA-4 antibodies.[1][4][5]

This combination of direct oncolysis and robust immune stimulation forms the basis of RP2's

therapeutic potential.[3][6][7]
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Caption: Mechanism of action for the oncolytic virus RP2.
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Comparative Efficacy: RP2 Monotherapy vs.
Combination Therapy
Clinical trial data, primarily from the Phase 1 study NCT04336241, provides insights into the

efficacy of RP2 both as a monotherapy and in combination with the anti-PD-1 checkpoint

inhibitor, nivolumab. The primary patient population for which data has been presented is

metastatic uveal melanoma, a cancer type known for its poor response to traditional

immunotherapies.

Treatment
Arm

Indication
Number of
Patients (n)

Overall
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Duration of
Response
(mDOR)

RP2

Monotherapy

Uveal

Melanoma
3 33.3% (1/3) - -

RP2 +

Nivolumab

Uveal

Melanoma
14 28.6% (4/14) 58.8% 11.5 months

RP2 (Overall)
Uveal

Melanoma
17 29.4% (5/17) 58.8% 11.47 months

RP2 +

Nivolumab

Cutaneous

Melanoma

9 (anti-PD-1

failed)
44.4% - -

RP2 +

Nivolumab

Head and

Neck Cancer
3 33% - -

Data sourced from presentations at the American Society of Clinical Oncology (ASCO) and the

Society for Melanoma Research.[2][8][9][10]

The data indicates that RP2 demonstrates clinical activity both as a single agent and in

combination with nivolumab in heavily pre-treated patients with difficult-to-treat cancers.[8][11]

Notably, responses were observed in patients who had previously failed anti-PD-1 therapy.[12]
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A registration-directed Phase 2/3 clinical trial (REVEAL) is underway to compare the efficacy of

RP2 in combination with nivolumab against the combination of ipilimumab (an anti-CTLA-4

antibody) and nivolumab in treatment-naïve patients with metastatic uveal melanoma.[13] This

study will provide a more direct benchmark against a current standard-of-care immunotherapy

regimen.

Experimental Protocols
The following is a summary of the experimental protocol for the Phase 1 study of RP2

(NCT04336241).[1][4]

Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.

Patient Population: Adult patients with advanced or metastatic solid tumors who have

progressed on standard therapy or for whom no standard therapy is available. Key inclusion

criteria included having at least one measurable and injectable tumor.[1]

Treatment Protocol:

Dose Escalation (Part 1): Patients received intratumoral injections of RP2 at escalating dose

levels to determine the recommended Phase 2 dose (RP2D).[1]

Dose Expansion (Part 2):

RP2 Monotherapy: A cohort of patients received RP2 as a single agent.

Combination Therapy: A cohort of patients received RP2 in combination with nivolumab.

RP2 was administered intratumorally every two weeks for up to eight doses. Nivolumab

was administered intravenously.[1]

Outcome Measures:

Primary: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2

dose (RP2D).[10]

Secondary: Overall response rate (ORR), duration of response (DOR), and disease control

rate (DCR) assessed by modified RECIST v1.1 criteria.[8][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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